molecular formula C22H20F3N7O2 B8103256 PI3Kdelta-IN-1

PI3Kdelta-IN-1

Cat. No.: B8103256
M. Wt: 471.4 g/mol
InChI Key: ZDXIDBRGTYDHBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PI3Kdelta-IN-1 is a selective inhibitor of the phosphoinositide 3-kinase delta isoform. Phosphoinositide 3-kinases are a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking. The delta isoform is predominantly expressed in leukocytes and plays a crucial role in the immune response. This compound has been developed as a potential therapeutic agent for treating various cancers and immune-related disorders by targeting the phosphoinositide 3-kinase delta pathway.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of PI3Kdelta-IN-1 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The synthetic route often starts with the preparation of a core scaffold, followed by the introduction of specific functional groups that confer selectivity towards the phosphoinositide 3-kinase delta isoform. Common reaction conditions include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity of the final product.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while maintaining the quality and consistency of the compound. This process includes optimizing reaction conditions, purification methods, and quality control measures to meet regulatory standards. Techniques such as high-performance liquid chromatography and mass spectrometry are employed to ensure the purity and identity of the compound.

Chemical Reactions Analysis

Types of Reactions: PI3Kdelta-IN-1 undergoes various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents.

    Substitution: Replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Reagents such as alkyl halides or sulfonates in the presence of a base or acid catalyst.

Major Products Formed: The major products formed from these reactions depend on the specific functional groups present in this compound and the reaction conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

PI3Kdelta-IN-1 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the phosphoinositide 3-kinase delta pathway and its role in various cellular processes.

    Biology: Employed in research to understand the mechanisms of immune cell signaling and function.

    Medicine: Investigated as a potential therapeutic agent for treating cancers, autoimmune diseases, and inflammatory disorders.

    Industry: Utilized in the development of new drugs targeting the phosphoinositide 3-kinase delta pathway, as well as in diagnostic assays and screening platforms.

Mechanism of Action

PI3Kdelta-IN-1 exerts its effects by selectively inhibiting the phosphoinositide 3-kinase delta isoform. This inhibition blocks the phosphorylation of phosphatidylinositol-4,5-bisphosphate to phosphatidylinositol-3,4,5-trisphosphate, a key step in the activation of downstream signaling pathways. By preventing the activation of these pathways, this compound reduces cell proliferation, survival, and migration, particularly in leukocytes. This mechanism is crucial for its therapeutic potential in treating cancers and immune-related disorders.

Comparison with Similar Compounds

PI3Kdelta-IN-1 is unique in its high selectivity for the phosphoinositide 3-kinase delta isoform compared to other phosphoinositide 3-kinase inhibitors. Similar compounds include:

    Idelalisib: Another selective inhibitor of the phosphoinositide 3-kinase delta isoform, used in the treatment of chronic lymphocytic leukemia and follicular lymphoma.

    Duvelisib: Inhibits both the phosphoinositide 3-kinase delta and gamma isoforms, used for treating chronic lymphocytic leukemia and small lymphocytic lymphoma.

    Copanlisib: Inhibits multiple phosphoinositide 3-kinase isoforms, including alpha and delta, used for treating relapsed follicular lymphoma.

The uniqueness of this compound lies in its specificity for the delta isoform, which minimizes off-target effects and enhances its therapeutic potential.

Properties

IUPAC Name

2-(4-acetyl-3,3-dimethyl-2-oxopiperazin-1-yl)-4-[4-amino-5-(trifluoromethyl)pyrrolo[2,1-f][1,2,4]triazin-7-yl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20F3N7O2/c1-12(33)31-7-6-30(20(34)21(31,2)3)16-8-13(4-5-14(16)10-26)17-9-15(22(23,24)25)18-19(27)28-11-29-32(17)18/h4-5,8-9,11H,6-7H2,1-3H3,(H2,27,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDXIDBRGTYDHBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(C(=O)C1(C)C)C2=C(C=CC(=C2)C3=CC(=C4N3N=CN=C4N)C(F)(F)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20F3N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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